ethyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate
Description
Ethyl 2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate is a benzothiadiazine derivative characterized by a 7-fluoro substituent on the heterocyclic ring and a sulfanyl-linked ethyl butanoate side chain. The benzothiadiazine core (C₇H₄FNO₂S₂) is fused with a 1,1-dioxo group, enhancing its electron-withdrawing properties.
Properties
IUPAC Name |
ethyl 2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O4S2/c1-3-10(12(17)20-4-2)21-13-15-9-6-5-8(14)7-11(9)22(18,19)16-13/h5-7,10H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVZTKNPXDAFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions.
Introduction of the Fluoro Group: The fluoro group is introduced at the 7-position of the benzothiadiazine ring using fluorinating agents.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the benzothiadiazine ring through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the butanoic acid derivative with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, using advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
Ethyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfone group to sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or sulfanyl positions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Ethyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its antihypertensive, antidiabetic, and anticancer activities, with the aim of developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzothiadiazin derivatives vary in ring substituents and side-chain modifications, influencing their physicochemical and pharmacological profiles. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison of Selected Benzothiadiazin Derivatives
*XlogP values estimated based on structural analogs. †Calculated using molecular formula. ‡Predicted via analogy to .
Key Observations:
Substituent Effects: Fluoro vs. Chloro: The 7-fluoro group in the target compound enhances electronegativity and metabolic stability compared to the 7-chloro analog . Unsubstituted Benzothiadiazin: Derivatives lacking halogen substituents (e.g., ) exhibit reduced electronic effects, which may alter reactivity or solubility .
Side-Chain Modifications: Ester vs. Acid/Amide: The ethyl butanoate ester in the target compound increases lipophilicity (predicted XlogP ~2.5) compared to carboxylic acids (e.g., ) but reduces hydrogen-bonding capacity (0 donors vs. 1–2 in acids/amides). This balance may optimize membrane permeability and oral bioavailability . Amide Derivatives: Compounds like N-(4-acetamidophenyl)-2-[(7-fluoro-...)acetamide () and N-(2-phenylethyl) analogs () exhibit higher molecular weights (422.45 and 393.45, respectively) and increased hydrogen-bond acceptors (6 vs. 4 in the target), which could influence solubility and target engagement .
Hydrogen-Bonding: Reduced H-bond donors in the target (0 vs. 1–2 in analogs) may favor passive transport through lipid membranes but limit polar interactions in binding sites .
Biological Activity
Ethyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Structural Features:
- Benzothiadiazine Ring: Known for diverse pharmacological activities.
- Fluorine Substituent: Enhances biological activity and stability.
- Sulfanyl Group: Contributes to the compound's reactivity and interaction with biological targets.
This compound exhibits its biological effects primarily through the modulation of various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as diabetes and cancer.
- Receptor Modulation: It interacts with receptors that are crucial for neurotransmission and cellular signaling, influencing processes such as insulin release and synaptic plasticity.
- Antimicrobial Activity: Preliminary studies indicate that this compound possesses antimicrobial properties against a range of pathogens.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antiviral Agents: Investigated for activity against hepatitis C virus (HCV) infections .
- Anticancer Properties: Shows promise in inhibiting cancer cell proliferation through various pathways.
- Anti-inflammatory Effects: May reduce inflammation by modulating immune responses.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound:
Q & A
Basic: What are the critical steps in synthesizing ethyl 2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate?
Methodological Answer:
The synthesis involves multi-step reactions:
- Step 1: Construction of the benzothiadiazine scaffold via condensation of sulfonamide derivatives under mild conditions (e.g., trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide) .
- Step 2: Fluorination at the 7-position using selective fluorinating agents (e.g., DAST or XeF₂) to introduce the fluorine atom .
- Step 3: Thiolation at the 3-position of the benzothiadiazine core, followed by esterification with ethyl 2-mercaptobutanoate to form the final compound .
Key Variables: Solvent polarity (e.g., DMF vs. THF), temperature control (0–60°C), and catalysts (e.g., Pd/C for coupling reactions) significantly influence yields .
Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Methodological Answer:
Optimization strategies include:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thiolation steps, while non-polar solvents reduce side reactions .
- Catalyst Selection: Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in fluorination steps .
- Temperature Gradients: Controlled heating (e.g., 60–65°C for 2.5 hours) minimizes decomposition of sensitive intermediates .
Table 1: Example Optimization Data
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Fluorination | DCM | DAST | 65 |
| Thiolation | DMF | K₂CO₃ | 78 |
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine incorporation, while ¹H/¹³C NMR resolves ester and sulfanyl group positions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ ion) and detects impurities .
- X-ray Crystallography: Determines 3D conformation, bond angles, and intermolecular interactions (e.g., π–π stacking in the solid state) .
Advanced: How can crystallographic data resolve ambiguities in structural elucidation?
Methodological Answer:
- Asymmetric Unit Analysis: Identifies crystallographically independent molecules and their dihedral angles (e.g., pyrazole vs. benzothiadiazine ring alignment) .
- Weak Interactions: Non-classical hydrogen bonds (C–H···π) and π–π interactions (centroid distances ~3.7 Å) stabilize the crystal lattice, influencing solubility and stability .
Example: In related benzothiadiazine derivatives, X-ray data revealed a 6.5° dihedral angle between heterocyclic rings, affecting ligand-receptor binding .
Basic: What assays are used to evaluate biological activity?
Methodological Answer:
- Binding Affinity Assays: Surface Plasmon Resonance (SPR) measures real-time interactions with target proteins (e.g., kinases or GPCRs) .
- Cellular Uptake Studies: Fluorescence microscopy with labeled analogs quantifies membrane permeability .
- Enzyme Inhibition: Kinetic assays (e.g., IC₅₀ determination) using spectrophotometric methods .
Advanced: How can molecular docking guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Ligand Preparation: Energy minimization (e.g., AMBER force field) optimizes the compound’s 3D conformation for docking .
- Target Selection: Homology modeling of uncharacterized enzymes (e.g., bacterial dihydrofolate reductase) predicts binding pockets .
- Validation: Cross-referencing docking scores (e.g., Glide XP scores) with experimental IC₅₀ values validates computational models .
Example: Trifluoromethoxy substitution increases lipophilicity (logP +0.5), enhancing membrane permeability in MDCK cell assays .
Basic: How do substituents (e.g., fluorine, sulfanyl) influence physicochemical properties?
Methodological Answer:
- Fluorine: Enhances metabolic stability and electronegativity, altering hydrogen-bonding capacity .
- Sulfanyl Group: Increases nucleophilicity, facilitating thiol-disulfide exchange in redox-active environments .
Table 2: Substituent Effects
| Substituent | logP | Solubility (mg/mL) |
|---|---|---|
| -F | 2.1 | 0.8 |
| -SO₂CF₃ | 3.5 | 0.2 |
Advanced: How should researchers address contradictory data in biological assays?
Methodological Answer:
- Replicate Studies: Triplicate experiments with statistical analysis (e.g., ANOVA) reduce variability .
- Orthogonal Assays: Validate binding affinity using SPR and isothermal titration calorimetry (ITC) .
- Probe Solubility: Adjust DMSO concentrations (<1% v/v) to prevent aggregation artifacts .
Basic: What theoretical frameworks apply to studying this compound’s mechanism?
Methodological Answer:
- QSAR Models: Relate substituent electronic parameters (Hammett σ) to biological activity .
- Enzyme Kinetics: Michaelis-Menten analysis identifies competitive vs. non-competitive inhibition .
Advanced: How can interdisciplinary approaches enhance research outcomes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
